molecular formula C33H31NO11S3 B11623401 Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11623401
M. Wt: 713.8 g/mol
InChI Key: SARRQGCCZQOSGV-UHFFFAOYSA-N
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Description

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core: This is typically achieved through a cyclization reaction involving a quinoline derivative and a dithiole compound under acidic conditions.

    Introduction of the phenoxyacetyl group: This step involves the acylation of the intermediate with phenoxyacetyl chloride in the presence of a base such as pyridine.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetyl derivatives.

Scientific Research Applications

Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

Mechanism of Action

The mechanism of action of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, modulating their activity. The spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core can also participate in electron transfer reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: This compound is unique due to its combination of functional groups and spiro structure.

    Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: Similar compounds include derivatives with different substituents on the phenoxyacetyl group or modifications to the spiro core.

Uniqueness

The uniqueness of Tetramethyl 9’-methoxy-5’,5’-dimethyl-6’-(phenoxyacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its ability to combine multiple functional groups in a single molecule, providing a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C33H31NO11S3

Molecular Weight

713.8 g/mol

IUPAC Name

tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2-phenoxyacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO11S3/c1-32(2)27-22(19-15-18(40-3)13-14-20(19)34(32)21(35)16-45-17-11-9-8-10-12-17)33(23(28(36)41-4)24(46-27)29(37)42-5)47-25(30(38)43-6)26(48-33)31(39)44-7/h8-15H,16H2,1-7H3

InChI Key

SARRQGCCZQOSGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)COC4=CC=CC=C4)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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